molecular formula C6H4BrF3N2O B2608056 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde CAS No. 1516404-71-9

4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde

Cat. No.: B2608056
CAS No.: 1516404-71-9
M. Wt: 257.01
InChI Key: ZBWSFUBGAHODQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde” is a pyrazole derivative . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .

Scientific Research Applications

Antimicrobial Applications

A study by Bhat et al. (2016) highlights the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents through a Vilsmeier–Haack reaction approach. These compounds exhibited a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. The antibacterial results were further supported by in silico molecular docking studies, suggesting these derivatives as good inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).

Synthetic Applications

The work by Neidlein and Schröder (1992) on the reactions of 4-Bromo-1,6-methano[10]annulene-3-carbaldehyde showcased the synthesis of heteroanellated 1,6-Methano[10]annulenes, demonstrating the compound's versatility in creating complex chemical structures with potential applications in material science and pharmaceuticals (Neidlein & Schröder, 1992).

Chemotherapeutic Potential

Fahmy et al. (2016) explored the synthesis of tri-substituted pyrazole derivatives starting with the formylation of semicarbazone via the Vilsmeier–Haack reaction. These new chemical entities were screened for their anticancer activity on various human cancer cell lines, showing remarkable activity. Specifically, compounds exhibited high potency against hepatocellular carcinoma HepG2, breast cancer MCF-7, lung carcinoma A549, and prostatic cancer PC3, highlighting their potential as potent anticancer agents (Fahmy et al., 2016).

Green Chemistry Applications

Li et al. (2015) disclosed a green method for synthesizing chromeno[2,3-c]pyrazol-4(1H)-ones through ionic liquid-promoted directed annulation of 5-(aryloxy)-1H-pyrazole-4-carbaldehydes in aqueous media. This innovative approach offers an environmentally friendly and efficient protocol for constructing a wide range of products, emphasizing the role of 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde derivatives in advancing green chemistry practices (Li et al., 2015).

Future Directions

Given the broad spectrum of biological activities of pyrazoles, this nucleus has attracted the attention of many researchers to study its skeleton chemically and biologically . Therefore, future research could focus on exploring the synthesis, chemical reactions, mechanism of action, and physical and chemical properties of “4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde”.

Properties

IUPAC Name

4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O/c1-12-3(2-13)4(7)5(11-12)6(8,9)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWSFUBGAHODQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.